

# preclinical studies on Ceralasertib formate

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An In-depth Technical Guide to the Preclinical Studies of Ceralasertib Formate

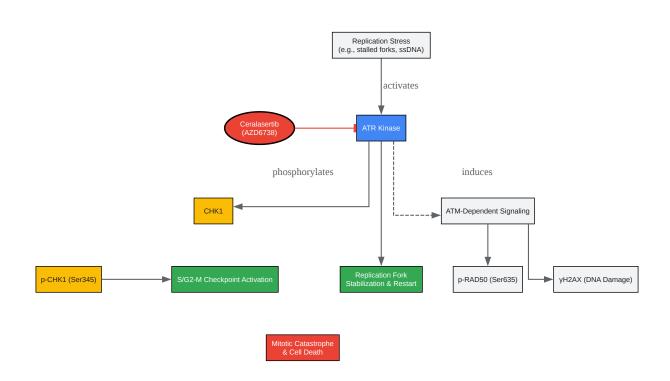
#### Introduction

Ceralasertib, also known as AZD6738, is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3] ATR is a critical apical kinase in the DNA Damage Response (DDR) pathway, activated primarily in response to replication stress and stalled DNA replication forks.[1][3][4][5] By inhibiting ATR, Ceralasertib disrupts the cell's ability to repair DNA damage, leading to an accumulation of genomic instability and subsequent cell death, a process known as synthetic lethality.[5] This is particularly effective in cancer cells that exhibit high levels of replication stress due to oncogene expression or defects in other DDR pathways, such as ATM deficiency.[1][6][7] This guide provides a comprehensive overview of the preclinical data for Ceralasertib, focusing on its mechanism of action, in vitro and in vivo activity, and its potential in combination therapies.

#### **Core Mechanism of Action**

Ceralasertib is an ATP-competitive inhibitor of ATR kinase.[2] Its primary mechanism involves blocking the phosphorylation of ATR's direct downstream substrate, CHK1.[2][3][8] This inhibition prevents the activation of G2/M cell-cycle checkpoints, allowing cells with damaged DNA to prematurely enter mitosis, which leads to mitotic catastrophe and apoptosis.[3][5][9] The inhibition of ATR by Ceralasertib also leads to an increase in the phosphorylation of ATM-dependent substrates like RAD50 and the DNA damage marker yH2AX, indicating an accumulation of DNA double-strand breaks resulting from replication fork collapse.[1][3][9]





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Caption: Ceralasertib inhibits ATR kinase, blocking downstream signaling.

# Preclinical In Vitro Studies Enzymatic and Cellular Potency

Ceralasertib is a highly potent inhibitor of ATR kinase with an in vitro enzyme IC50 of 0.001  $\mu$ M (1 nM).[2][10] In cellular assays, it effectively inhibits the phosphorylation of the ATR substrate CHK1 (Ser345) with an IC50 of 0.074  $\mu$ M.[2] It demonstrates high selectivity, with no significant



inhibition of other PI3K-like kinases such as DNA-PK, ATM, or mTOR at concentrations below 5  $\mu$ M.[2][11]

## **Cell Line Sensitivity**

As a monotherapy, Ceralasertib inhibited the proliferation of 73 out of 197 solid and hematological cancer cell lines with a GI50 (concentration for 50% growth inhibition) of less than 1  $\mu$ M in 3-day assays.[2] Enhanced sensitivity is particularly noted in cell lines with defects in the ATM pathway or those with high replication stress, such as from CCNE1 amplification.[1] [2][9]

Parameter	Value	Assay Type	Reference
Enzyme IC50 (ATR)	1 nM	In vitro kinase assay	[2][10]
Cellular IC50 (p- CHK1)	74 nM	Cellular phosphorylation assay	[2]
Selectivity (DNA-PK, ATM, mTOR)	>5 μM	Cellular assays	[2]
Monotherapy Activity	GI50 < 1 $\mu$ M in 37% of cell lines	3-day cell proliferation assay	[2]
Effective Concentration Range	0.3 - 1.0 μΜ	For S-phase accumulation & yH2AX induction	[2]

Table 1: Summary of In Vitro Activity of Ceralasertib.

#### **Experimental Protocols**

- In Vitro Kinase Assay: The potency of Ceralasertib against the ATR enzyme was determined
  using a biochemical assay measuring the inhibition of kinase activity, likely through methods
  such as radioactive ATP incorporation or fluorescence-based detection.
- Cell Proliferation Assay (MTS/SRB): Cells were seeded in 96-well plates and allowed to grow logarithmically.[9] They were then treated with varying concentrations of Ceralasertib for 3 days.[9] Cell proliferation was measured using either the MTS CellTiter Proliferation Assay



(Promega) or sulphorhodamine B (SRB) colorimetric assays.[9][12] The GI50, the concentration at which growth is inhibited by 50% compared to untreated cells, was then calculated.[9]

Western Blotting for Pharmacodynamic Markers: To assess target engagement, cell lines such as LoVo and HCC1806 were treated with Ceralasertib at specified concentrations for 24 hours.[9] Cell lysates were then collected and subjected to Western blot analysis to detect levels of phosphorylated proteins, including CHK1 pSer345, RAD50 pSer635, KAP1 pSer824, and the DNA damage marker yH2AX.[9]

# Preclinical In Vivo Studies Pharmacokinetics and Pharmacodynamics

Ceralasertib is an orally bioavailable compound.[2] Preclinical studies in mice have detailed its pharmacokinetic (PK) profile, noting dose-dependent bioavailability where exposure increases more than proportionally with the dose.[13] In vivo, oral administration of Ceralasertib leads to a dose-dependent modulation of CHK1 phosphorylation and a significant increase in pannuclear yH2AX staining in tumor tissue.[2][3] A study aimed at understanding the relationship between Ceralasertib's PK, pharmacodynamic (PD) markers, and efficacy found that increases in the biomarker pRAD50 were dose and time-dependent in xenograft models.[14]

Animal Model	Dosing	Key Findings	Reference
Mice (various xenografts)	6.25 - 25 mg/kg BID; 50 mg/kg QD (oral)	Dose-dependent increase in pRAD50; consistent PK/PD relationship.	[14]
Mice	N/A	Dose-dependent bioavailability; ~2-fold increase from lowest to highest dose.	[13]
Mice (xenografts)	Chronic daily oral dosing	Persistent yH2AX staining in tumors; transient increase in normal tissues.	[3]



Table 2: Summary of In Vivo Pharmacokinetic and Pharmacodynamic Data.

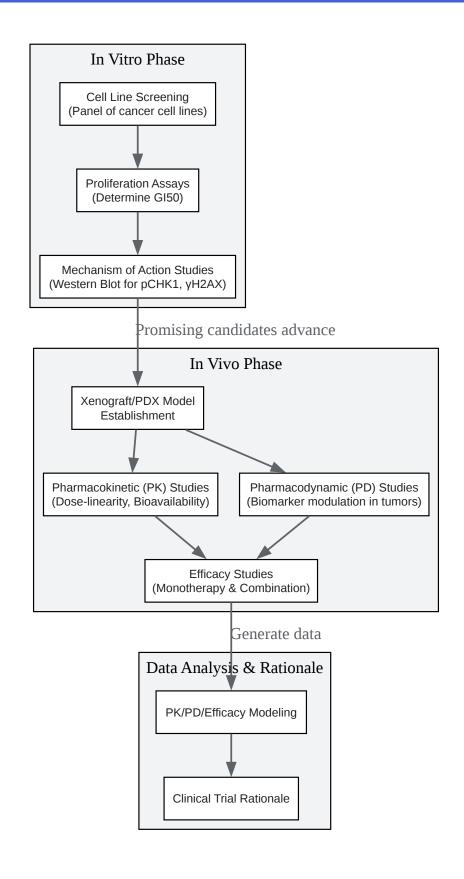
#### In Vivo Efficacy

As a monotherapy, Ceralasertib has demonstrated significant, dose-dependent tumor growth inhibition in several xenograft models, particularly those with ATM deficiencies.[2][3][6] In contrast, ATM-proficient models showed less sensitivity to single-agent treatment at equivalent doses.[3] The antitumor activity in vivo required continuous dosing to maintain free plasma exposures that correlated with the induction of pharmacodynamic markers like pCHK1 and pRAD50.[1][9]

## **Experimental Protocols**

- Animal Studies and Efficacy Evaluation: Animal studies were conducted in accordance with institutional and national guidelines (e.g., IACUC, Animal Scientific Procedures Act 1986).[9]
   Tumor models, including patient-derived xenografts (PDX), were established in immunocompromised mice.[9][15] Once tumors reached a specified size, animals were randomized and treated with Ceralasertib via oral gavage at various doses and schedules.
   [14] Tumor growth was monitored regularly, and efficacy was assessed by metrics such as tumor growth inhibition (%TGI).[14]
- Pharmacodynamic Assessment in Tumors: For PD studies, tumor-bearing animals were
  dosed for a set period (e.g., 5 continuous days).[14] Tumors were then harvested at specific
  time points post-treatment. Tissues were processed for analysis by immunohistochemistry
  (IHC) to quantify biomarkers like pRAD50 (pSer635) or by Western blot.[14]





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**Caption:** General workflow for preclinical evaluation of Ceralasertib.

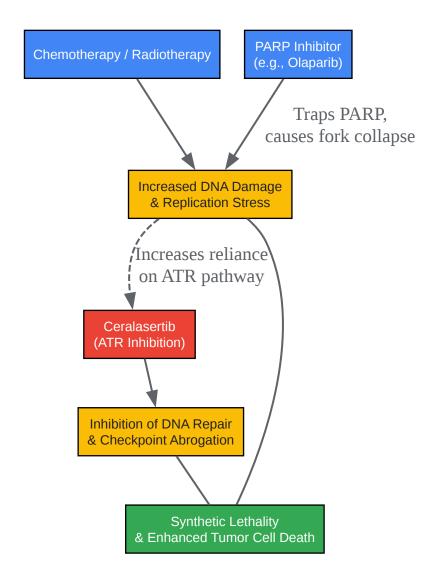


## **Combination Therapies**

Preclinical data strongly support the use of Ceralasertib in combination with DNA-damaging agents and other targeted therapies.

- Chemotherapy: Ceralasertib shows synergistic cell-killing activity when combined with
  platinum agents (cisplatin, carboplatin) and antimetabolites (gemcitabine).[2][9][12][15] In
  vivo, combining Ceralasertib with carboplatin or irinotecan resulted in superior antitumor
  activity, including tumor regressions, at doses lower than required for monotherapy.[1][9]
  Optimization of the dosing schedule was critical; for instance, concurrent administration of
  Ceralasertib with carboplatin yielded optimal tumor control.[15]
- PARP Inhibitors: Potent synergy is observed when Ceralasertib is combined with the PARP inhibitor olaparib, particularly in BRCA-mutant models.[1][9] This combination led to complete tumor regression in a BRCA2-mutant triple-negative breast cancer (TNBC) PDX model.[1][9]
- Radiotherapy: Ceralasertib significantly enhances the anti-tumor effects of ionizing radiation (IR) across multiple cell lines and in vivo xenograft models.[2][3]
- Immunotherapy: Preclinical studies show that intermittent dosing of Ceralasertib can remodel
  the tumor immune microenvironment.[16] It causes an up-regulation of the type I interferon
  (IFN-I) pathway, which is a major mediator of its antitumor activity in combination with antiPD-L1 antibodies.[4][16] This combination improves T-cell function and enhances antigenspecific T-cell responses.[16]





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**Caption:** Rationale for combining Ceralasertib with other cancer therapies.

## **Preclinical Safety and Toxicology**

Early preclinical safety studies identified target-related bone marrow suppression (neutropenia) and gastrointestinal tract impact at high doses.[3] A comparative in vivo toxicology study of different ATR inhibitors found that single-dose Ceralasertib was associated with cardiotoxicity, possibly due to high unbound plasma drug concentrations, an effect not observed with other ATR inhibitors tested.[17] However, in vivo studies also suggest a favorable therapeutic index, as the induction of the DNA damage marker yH2AX was persistent in tumor tissue but only transient in normal tissues like bone marrow and gut.[3]



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